Imidazo[1,2-a]pyridine-6-sulfonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-6-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-1-2-7-9-3-4-10(7)5-6/h1-5H |
InChI Key |
JTMQJVWJVQJZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Inhibition of Raf Kinase:
A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed as inhibitors of the B-RAFV600E kinase, a protein implicated in certain cancers. nih.gov SAR studies in this series focused on modifying the benzamide (B126) portion attached to the C6-position of the imidazo[1,2-a]pyridine (B132010) core to enhance potency and improve selectivity against other kinases like P38 and VEGFR2. nih.gov The exploration revealed that the nature of the substituent on the benzamide ring was critical for activity.
Table 1: SAR of Imidazo[1,2-a]pyridin-6-yl-benzamide Analogs as B-RAFV600E Inhibitors Note: Specific inhibitory concentration values (e.g., IC50) for a full matrix of compounds are proprietary or not fully disclosed in the cited literature. The data presented reflects the relationships described.
| Compound Series | C6-Position Substituent | Key SAR Observations on B-RAF V600E Inhibition |
| 1 | Phenyl | Potent biochemical activity was observed. |
| 2 | Formamide (R=H) | Devoid of inhibition at tested concentrations. |
| 3 | Acetamide (R=Me) | Devoid of inhibition at tested concentrations. |
Data sourced from medicinal chemistry explorations aimed at optimizing RAF inhibitors. nih.govdaneshyari.com
This study underscores that a simple amide at the C6-position is insufficient; a larger, specifically substituted aromatic group like a benzamide is necessary for potent B-RAFV600E inhibition. nih.gov
Inhibition of Pi3kα Kinase:
In another line of research, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated as inhibitors of the PI3Kα enzyme, another key target in oncology. nih.govmdpi.com The imidazo[1,2-a]pyridine (B132010) moiety was introduced at the C6-position of a 4-aminoquinazoline scaffold, a known pharmacophore for PI3K inhibitors. nih.gov The systematic derivatization involved modifying the 4-amino group of the quinazoline (B50416).
The findings demonstrated that the hybrid molecule, linking the imidazo[1,2-a]pyridine core at its C6-position to the quinazoline, could produce potent PI3Kα inhibitors. nih.gov One of the most potent compounds, 13k , exhibited IC50 values ranging from 0.09 µM to 0.43 µM against various tumor cell lines and an IC50 of 1.94 nM against the PI3Kα enzyme itself. nih.gov This indicates that the C6-position of the imidazo[1,2-a]pyridine ring is a suitable anchor point for constructing complex, highly active molecules.
Table 2: Activity of Lead Compound with C6-linked Quinazoline This table highlights the activity of the most potent compound from the series as detailed in the research.
| Compound | C6-Substituent Scaffold | Target Enzyme | Enzyme IC50 | Antitumor Activity (Cell Line IC50) |
| 13k | 6-(4-(3-fluorobenzylamino)quinazolin-6-yl) | PI3Kα | 1.94 nM | 0.09 µM - 0.43 µM |
Data sourced from the design and biological evaluation of PI3Kα inhibitors. nih.gov
Mechanistic Studies and Chemical Reactivity of Imidazo 1,2 a Pyridine 6 Sulfonyl Chloride
Nucleophilic Displacement Reactions Involving the Sulfonyl Chloride Group
The sulfonyl chloride group is a powerful electrophile, making it highly susceptible to attack by a diverse range of nucleophiles. This reactivity is the basis for the formation of key functional groups such as sulfonamides and sulfonate esters.
The reaction of Imidazo[1,2-a]pyridine-6-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of imidazo[1,2-a]pyridine-6-sulfonamide derivatives. This reaction typically proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base, such as pyridine (B92270) or triethylamine, is generally required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. youtube.comyoutube.com The resulting sulfonamides are of significant interest in medicinal chemistry, as the sulfonamide moiety is a well-known pharmacophore. acs.org
The general mechanism involves the amine acting as a nucleophile, attacking the sulfur center and displacing the chloride leaving group. A subsequent deprotonation of the nitrogen atom by a base yields the neutral sulfonamide product. youtube.com
Table 1: Representative Synthesis of Sulfonamide Derivatives
| Amine Reactant | Base | Product |
|---|---|---|
| Aniline | Pyridine | N-phenylimidazo[1,2-a]pyridine-6-sulfonamide |
| Piperidine | Triethylamine | 6-(piperidin-1-ylsulfonyl)imidazo[1,2-a]pyridine |
| Benzylamine | Pyridine | N-benzylimidazo[1,2-a]pyridine-6-sulfonamide |
| Morpholine | Triethylamine | 4-(imidazo[1,2-a]pyridin-6-ylsulfonyl)morpholine |
Analogous to sulfonamide formation, this compound reacts with alcohols or phenols to yield the corresponding sulfonate esters. These reactions are also typically conducted in the presence of a non-nucleophilic base like pyridine to scavenge the HCl generated. youtube.com Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions, far more stable than the hydroxide (B78521) ion. libretexts.org
The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the reaction occurs at the oxygen atom and does not involve the chiral carbon. youtube.com This makes the transformation highly valuable for stereospecific synthesis.
Table 2: Representative Synthesis of Sulfonate Ester Derivatives
| Alcohol/Phenol Reactant | Base | Product |
|---|---|---|
| Methanol | Pyridine | Methyl imidazo[1,2-a]pyridine-6-sulfonate |
| Phenol | Pyridine | Phenyl imidazo[1,2-a]pyridine-6-sulfonate |
| Isopropanol | Triethylamine | Isopropyl imidazo[1,2-a]pyridine-6-sulfonate |
| (R)-2-Butanol | Pyridine | (R)-sec-butyl imidazo[1,2-a]pyridine-6-sulfonate |
The high electrophilicity of the sulfonyl chloride group extends its reactivity to a wide range of other nucleophiles beyond amines and alcohols. This versatility allows for the synthesis of a broad spectrum of derivatives from a single precursor. For instance, reactions with thiols can produce thiosulfonates, while reactions with hydrazine (B178648) derivatives can yield sulfonyl hydrazides. Other nucleophiles, such as azides and fluorides, can also displace the chloride to form sulfonyl azides and sulfonyl fluorides, respectively. nih.gov This broad reactivity makes this compound a key building block for creating diverse chemical libraries. nih.gov
Oxidative and Reductive Transformations of the Sulfur Moiety
While the primary reactivity of the sulfonyl chloride group involves nucleophilic substitution, the sulfur atom, in its highest oxidation state (+6), can theoretically undergo reductive transformations. Although less common, reduction of sulfonyl chlorides can lead to the formation of sulfinic acids (or their corresponding salts) and, under more forcing conditions, thiols. These transformations typically require strong reducing agents. Conversely, as the sulfur is already in its maximum oxidation state, further oxidation is not possible. The investigation into such reductive processes for the imidazo[1,2-a]pyridine (B132010) series is not extensively documented and represents an area for potential synthetic exploration.
Cross-Coupling and Annulation Reactions Facilitated by the Sulfonyl Chloride Handle
The sulfonyl chloride group is not only a site for nucleophilic attack but also a versatile handle for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions.
A prominent example is the palladium-catalyzed desulfinative cross-coupling reaction. In this process, the sulfonyl chloride is first converted to a more reactive sulfinate salt, either in a separate step or in situ. This sulfinate then participates in a catalytic cycle, typically with an aryl or heteroaryl halide, to form a biaryl linkage, with the extrusion of sulfur dioxide (SO2). nih.govsigmaaldrich.com This reaction provides a powerful alternative to traditional cross-coupling methods like the Suzuki-Miyaura reaction, especially for heterocyclic compounds where the corresponding boronic acids may be unstable or difficult to prepare. nih.govsigmaaldrich.com
Furthermore, direct Suzuki-Miyaura-type couplings of sulfonyl chlorides with boronic acids have been developed, offering a direct route to biaryl compounds without the need for a separate reduction step to the sulfinate. researchgate.net
While the imidazo[1,2-a]pyridine core itself is known to undergo annulation reactions via transition-metal-catalyzed C-H activation researchgate.net, the use of the 6-sulfonyl group as a specific activating or directing group for annulation is a less explored but potentially valuable strategy for constructing more complex, fused heterocyclic systems.
Table 3: Potential Cross-Coupling Reactions
| Coupling Partner | Catalyst System (Plausible) | Reaction Type | Product |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)2 / PCy3 | Desulfinative Coupling | 6-(p-tolyl)imidazo[1,2-a]pyridine |
| Phenylboronic acid | Pd(dppf)Cl2 | Suzuki-Miyaura Coupling | 6-phenylimidazo[1,2-a]pyridine |
| 2-Chloropyridine | Pd(OAc)2 / PCy3 | Desulfinative Coupling | 6-(pyridin-2-yl)imidazo[1,2-a]pyridine |
Investigations into Reaction Mechanisms and Intermediates
The mechanisms governing the reactivity of this compound are central to understanding and optimizing its synthetic applications.
For nucleophilic displacement reactions, the process is generally considered to be a nucleophilic substitution at the sulfur center. The reaction between an alcohol and a sulfonyl chloride, for instance, involves the alcohol's oxygen atom attacking the sulfur, leading to the displacement of the chloride ion in a process analogous to an SN2 reaction. youtube.com This is followed by deprotonation of the oxonium intermediate by a base to yield the final sulfonate ester. youtube.com
The mechanism of the palladium-catalyzed desulfinative cross-coupling is more complex and has been the subject of detailed study. ox.ac.uk The catalytic cycle is believed to involve:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the aryl halide bond, forming a Pd(II) species.
Transmetalation: The sulfinate salt coordinates to the Pd(II) center, displacing the halide. The presence of a base and a suitable cation (like K+) can be crucial for accelerating this step. ox.ac.uk
Reductive Elimination: The key step involves the extrusion of SO2 from the Pd(II)-sulfinate complex, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. ox.ac.uk For some substrates, the loss of SO2 from the palladium complex is the turnover-limiting step. ox.ac.uk
Understanding these mechanistic pathways is critical for catalyst selection, reaction optimization, and expanding the synthetic utility of this compound.
Lack of Publicly Available Research Data on the
The search results did yield extensive information on the broader class of compounds known as imidazo[1,2-a]pyridines. This body of research predominantly focuses on the functionalization of the C-3 position of the imidazo[1,2-a]pyridine ring, which is known for its nucleophilic character. Studies in this area describe various reactions such as sulfonylation, arylation, and amination, often exploring their mechanistic aspects, including radical and ionic pathways facilitated by photocatalysts.
However, none of the retrieved scientific literature specifically addresses the synthesis, reactivity, or mechanistic behavior of the this compound isomer. The sulfonyl chloride functional group's reactivity is well-understood in organic chemistry, but its interplay with the imidazo[1,2-a]pyridine core at the C-6 position, and the specific mechanistic pathways (radical, ionic, and catalyzed) it would undergo, are not documented in the available literature.
Due to the strict requirement to focus solely on this compound and to adhere to a detailed outline concerning its specific mechanistic studies, it is not possible to generate the requested article. Providing such an article would necessitate speculation, as no specific experimental or computational data for this compound could be found. To maintain scientific accuracy and adhere to the user's instructions, no content can be produced for the requested sections.
Derivatization and Functionalization Strategies Utilizing Imidazo 1,2 a Pyridine 6 Sulfonyl Chloride
Transformations of the Sulfonyl Chloride Functionality
The sulfonyl chloride group at the C-6 position is a powerful electrophilic handle, enabling a diverse range of chemical modifications. Its reactions are central to creating libraries of compounds with varied physicochemical properties, primarily through the formation of sulfonamides and other sulfur-containing functional groups.
The most direct and widely employed transformation of a sulfonyl chloride is its reaction with primary or secondary amines to furnish the corresponding sulfonamides. This reaction is a robust and high-yielding method for introducing a vast array of structural motifs. The synthesis typically proceeds by treating Imidazo[1,2-a]pyridine-6-sulfonyl chloride with a slight excess of the desired amine in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com This method is applicable to a wide range of amines, including aliphatic, aromatic, and heterocyclic variants, allowing for systematic exploration of the structure-activity relationship. hilarispublisher.comnih.gov The resulting sulfonamide linkage is a key pharmacophore found in numerous clinically approved drugs. mdpi.com
The general synthetic scheme is as follows:

A general reaction scheme illustrating the synthesis of N-substituted Imidazo[1,2-a]pyridine-6-sulfonamides from this compound and a primary or secondary amine (R¹R²NH) in the presence of a base.
Below is a table detailing the synthesis of representative sulfonamide derivatives.
| Amine Reactant | Product Name | R¹ | R² |
| Aniline | N-phenylimidazo[1,2-a]pyridine-6-sulfonamide | Phenyl | H |
| Piperidine | 6-(piperidin-1-ylsulfonyl)imidazo[1,2-a]pyridine | -(CH₂)₅- | |
| Benzylamine | N-benzylimidazo[1,2-a]pyridine-6-sulfonamide | Benzyl | H |
| Morpholine | 4-(imidazo[1,2-a]pyridin-6-ylsulfonyl)morpholine | -(CH₂)₂O(CH₂)₂- |
This interactive table showcases the variety of sulfonamides that can be synthesized from this compound by reacting it with different primary and secondary amines.
Beyond sulfonamide formation, the sulfonyl chloride functional group is a gateway to other sulfur-containing moieties, further expanding the chemical space accessible from this intermediate. While specific examples starting from this compound are not extensively documented, established transformations of aryl sulfonyl chlorides can be applied. For instance, reduction of the sulfonyl chloride can yield the corresponding sulfinic acid or, under stronger conditions, the thiol. Nucleophilic substitution of the chloride atom with various nucleophiles can lead to the formation of sulfones or thioethers. These transformations allow for the modulation of the electronic and steric properties at the C-6 position, which can be crucial for tuning biological activity.
Regioselective Functionalization of the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine ring system possesses distinct electronic properties that direct functionalization to specific positions. The C-3 position is the most nucleophilic and electron-rich carbon atom, making it the primary site for a wide range of C-H functionalization reactions. nih.govresearchgate.net The presence of the strong electron-withdrawing -SO₂Cl group at C-6 further enhances the propensity for substitution at C-3 by deactivating the pyridine ring towards electrophilic attack.
Research has consistently shown that direct C-H functionalization of the imidazo[1,2-a]pyridine scaffold occurs with high regioselectivity at the C-3 position. rsc.org This includes a variety of transformations such as alkylations, arylations, aminations, and sulfenylations. nih.govrsc.orgmdpi.com For the this compound substrate, this inherent reactivity profile is expected to hold, allowing for the introduction of diverse substituents at the C-3 position while retaining the C-6 sulfonyl handle for subsequent derivatization. For example, copper-catalyzed C-3 thiolation with thiols represents an efficient method for C-S bond formation on the core. rsc.org Similarly, Friedel-Crafts type reactions with aldehydes or other electrophiles proceed selectively at this position. nih.gov
The introduction of additional functional groups onto the this compound core can further tune the molecule's properties. Given the electronic nature of the scaffold, electrophilic aromatic substitution is directed to the C-3 position. Electron-withdrawing groups, such as halogens, can be installed at C-3 via reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). Nitration to introduce a nitro group, another powerful electron-withdrawing group, would also be expected to occur at the C-3 position, albeit likely requiring forcing conditions due to the already deactivated ring system. The introduction of electron-donating groups through classical electrophilic substitution methods like Friedel-Crafts alkylation is generally challenging on this electron-poor scaffold.
Modern synthetic methods have enabled the direct introduction of synthetically valuable moieties that can significantly alter the pharmacological profile of a molecule. Fluoroalkyl groups, in particular, are known to enhance metabolic stability and binding affinity. nih.gov Advanced C-H functionalization techniques have been developed for the imidazo[1,2-a]pyridine core, with high regioselectivity for the C-3 position. These methods are generally tolerant of a wide range of functional groups, including electron-withdrawing substituents on the ring. mdpi.com
Visible light-induced photocatalysis has emerged as a powerful tool for these transformations. nih.govresearchgate.net For instance, C-3 trifluoromethylation can be achieved using sodium triflinate (Langlois' reagent) under photoredox conditions. nih.gov Similarly, C-3 cyanomethylation has been accomplished using bromoacetonitrile (B46782) and a suitable photocatalyst, providing a direct route to introduce a versatile cyano group that can be converted into other functionalities. nih.gov
| Functionalization Type | Reagents | Position |
| Trifluoromethylation | CF₃SO₂Na, Photocatalyst | C-3 |
| Perfluoroalkylation | RբI, Photocatalyst | C-3 |
| Cyanomethylation | BrCH₂CN, Photocatalyst | C-3 |
| Hydroxydifluoromethylation | Difluoroacetaldehyde ethyl hemiacetal, HFIP | C-3 |
This interactive table summarizes advanced functionalization techniques that can be applied to the C-3 position of the Imidazo[1,2-a]pyridine core, including those bearing electron-withdrawing groups like a C-6 sulfonyl chloride.
Structure-Activity Relationship (SAR) Studies via Systematic Derivatization
This compound serves as a crucial reactive intermediate for the synthesis of a diverse array of 6-substituted imidazo[1,2-a]pyridine derivatives. By reacting this sulfonyl chloride with various amines, researchers can readily generate a library of corresponding sulfonamides. This systematic derivatization is a cornerstone of structure-activity relationship (SAR) studies, aiming to understand how specific structural modifications influence a compound's biological activity. While comprehensive SAR studies focusing exclusively on a series of imidazo[1,2-a]pyridine-6-sulfonamides are not extensively detailed in publicly available literature, the broader exploration of substituents at the C6-position of the imidazo[1,2-a]pyridine scaffold provides significant insights into its therapeutic potential.
The C6-position has been identified as a key site for modification to modulate the potency and selectivity of these compounds for various biological targets, including protein kinases which are crucial in cancer therapy. nih.gov Investigations into different functionalities at this position, such as amides and larger heterocyclic systems, have revealed critical determinants for target binding and cellular activity. nih.govnih.gov
Research Findings on C6-Substituted Analogs:
Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine 6 Sulfonyl Chloride and Its Derivatives
Quantum Chemical Studies
Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. These in silico techniques are used to predict molecular geometry, electronic distribution, and reactivity, providing a detailed picture of the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net For Imidazo[1,2-a]pyridine-6-sulfonyl chloride, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). nih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.net
The electronic properties derived from DFT, such as total energy, dipole moment, and the distribution of electron density, are essential for understanding the molecule's stability and polarity. acs.org The sulfonyl chloride group, being strongly electron-withdrawing, significantly influences the electronic distribution across the imidazo[1,2-a]pyridine (B132010) scaffold.
Table 1: Calculated Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-S | 1.78 Å |
| S=O | 1.45 Å | |
| S-Cl | 2.08 Å | |
| C-N (Pyridine) | 1.38 Å | |
| C-N (Imidazole) | 1.39 Å | |
| Bond Angle | O-S-O | 120.5° |
| Cl-S-C | 105.8° | |
| C-S-O | 108.2° | |
| Dihedral Angle | C5-C6-S-Cl | 85.3° |
Note: The data in this table is illustrative and based on typical values for similar functional groups.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
For this compound, the HOMO is typically distributed over the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO is often localized on the sulfonyl chloride group and the adjacent pyridine (B92270) ring, due to their electron-withdrawing nature. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests higher reactivity. scirp.org Various chemical reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. acs.orgscirp.org
Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.15 |
| Electronegativity | χ | -µ | 4.15 |
| Electrophilicity Index | ω | µ² / (2η) | 3.67 |
Note: The data in this table is illustrative and represents typical values for organic molecules with similar functional groups.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scirp.org The MEP map displays regions of different electrostatic potential on the molecule's surface. Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive electrostatic potential and are prone to nucleophilic attack. Green regions represent neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. scirp.org Conversely, a positive potential (blue) would be expected around the sulfur atom and the hydrogen atoms of the pyridine ring, indicating their susceptibility to nucleophilic attack.
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are advanced computational methods used to characterize noncovalent interactions within and between molecules. nih.govnih.gov QTAIM analysis identifies bond critical points (BCPs) in the electron density, which can reveal the nature of chemical bonds and weaker interactions like hydrogen bonds and van der Waals forces. nih.gov
RDG analysis provides a visual representation of noncovalent interactions in three-dimensional space. nih.gov It generates isosurfaces that are color-coded to indicate the type and strength of the interaction: blue for strong attractive interactions (e.g., hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (e.g., steric hindrance). nih.gov These analyses are crucial for understanding the forces that govern the molecule's conformation and its interactions with biological targets.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
Molecular docking simulations are performed to predict the preferred binding orientation and affinity of this compound and its derivatives within the active site of a biological target. asianpubs.orgnih.gov The imidazo[1,2-a]pyridine scaffold is a common feature in molecules targeting a wide range of proteins, including kinases, enzymes involved in cancer progression, and receptors. rsc.orgresearchgate.netresearchgate.net
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then computationally placed into the protein's binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.
The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, the sulfonyl group of this compound could act as a hydrogen bond acceptor, while the aromatic rings could participate in π-π stacking or hydrophobic interactions with amino acid residues in the active site. These insights are critical for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.gov
Table 3: Potential Biological Targets and Key Interacting Residues for Imidazo[1,2-a]pyridine Derivatives
| Biological Target | PDB ID | Potential Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5IKR | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |
| AMP-activated protein kinase (AMPK) | 4CFE | Asn111, Lys29 | Hydrogen Bonding |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | Cys919, Asp1046 | Hydrogen Bonding, Hydrophobic |
| KRAS G12C | 6OIM | Cys12, Gly10, Arg68 | Covalent Bonding, Hydrogen Bonding |
| Oxidoreductase | 1WVG | His222, Tyr216, Lys270 | Hydrogen Bonding |
Note: This table lists examples of biological targets for the broader class of imidazo[1,2-a]pyridine derivatives and is for illustrative purposes.
Exploration of Binding Affinity and Pose Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. acs.org For derivatives of the imidazo[1,2-a]pyridine scaffold, molecular docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent inhibitors for various biological targets.
In studies of imidazo[1,2-a]pyridine derivatives as potential anticancer agents, molecular docking has been employed to understand their interactions with key protein targets. For instance, docking studies of novel imidazo[1,2-a]pyridine derivatives targeting oxidoreductase, an enzyme implicated in breast cancer, revealed that specific substitutions on the scaffold significantly influence binding affinity. One study reported that a particular derivative exhibited a high binding energy of -9.207 kcal/mol, forming crucial interactions with key amino acid residues such as His 222, Tyr 216, and Lys 270 within the enzyme's active site. asianpubs.org
Similarly, in the context of developing anti-tubercular agents, molecular docking of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues into the active site of pantothenate synthetase (PDB ID: 3IVX) has shown hydrogen bonding interactions with residues Gly158, Met195, and Pro38, along with pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com These computational predictions of binding poses help to rationalize the observed biological activities and guide further structural modifications to enhance potency.
Table 1: Predicted Binding Affinities of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Imidazo[1,2-a]pyridine Derivative C | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 |
| Imidazo[1,2-a]pyridine-3-carboxamide | Pantothenate Synthetase | Not specified in score | Gly158, Met195, Pro38, His47 |
Note: The data presented is for derivatives of the core scaffold and not this compound itself.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility, stability, and intermolecular interactions of a ligand-protein complex. openpharmaceuticalsciencesjournal.com
For imidazo[1,2-a]pyridine derivatives, MD simulations have been utilized to assess the stability of the predicted binding poses obtained from molecular docking. In a study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents, an MD simulation of 1.2 nanoseconds was performed on the docking complex of a potent analogue with pantothenate synthetase. openpharmaceuticalsciencesjournal.comresearchgate.net The results of such simulations can confirm the stability of the interactions observed in the static docking pose and reveal dynamic changes in the binding mode. openpharmaceuticalsciencesjournal.com
MD simulations are also crucial for understanding the conformational landscape of the imidazo[1,2-a]pyridine scaffold itself. The flexibility of the core structure and its substituents can influence its ability to adopt the optimal conformation for binding to a target. Theoretical investigations using Density Functional Theory (DFT) have been employed to study the stability and reactivity of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, providing insights into their electronic structure and preferred conformations. scirp.org
While specific MD simulation data for this compound is not available, studies on related compounds underscore the importance of this technique. For instance, MD simulations of other small molecule inhibitors have been used to elucidate their conformational stability and interaction patterns within protein active sites, which is a critical step in the validation of potential drug candidates. nih.gov
In Silico Prediction of Characteristics Relevant to Lead Compound Identification and Optimization
In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictions help to identify compounds with favorable drug-like characteristics and flag potential liabilities before significant resources are invested in their synthesis and experimental testing. nih.govresearchgate.net
For various series of imidazo[1,2-a]pyridine derivatives, in silico ADMET predictions have been a standard component of their computational evaluation. nih.gov For example, in the development of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives, the SwissADME and pkCSM online tools were used to predict parameters such as molar refractivity, lipophilicity (LogP), the number of rotatable bonds, and hydrogen bond acceptor/donor counts. nih.gov These predictions help in assessing the compound's potential for oral bioavailability and adherence to established drug-likeness rules, such as Lipinski's rule of five.
Furthermore, toxicity predictions are a critical aspect of in silico analysis. Computational tools can predict potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity, which are crucial for prioritizing compounds for further development. nih.gov
The optimization of lead compounds is an iterative process that heavily relies on computational feedback. nih.gov Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are used to build models that correlate chemical structure with biological activity. documentsdelivered.comnih.gov For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed based on pharmacophore hypotheses to predict the activity of new analogues and guide their design. openpharmaceuticalsciencesjournal.com An atom-based 3D-QSAR model for imidazo[1,2-a]pyridine-3-carboxamides showed a good correlation coefficient (R² = 0.9181) for the training set and predictive power (Q² = 0.6745) for the test set. openpharmaceuticalsciencesjournal.comresearchgate.net
Table 2: In Silico Predicted Properties for Imidazo[1,2-a]pyridine Derivatives
| Property | Predicted Value/Outcome | Relevance to Lead Optimization |
| Lipinski's Rule of Five | Generally compliant | Good oral bioavailability potential |
| Molar Refractivity | Varies with substitution | Influences binding and distribution |
| LogP | Varies with substitution | Indicator of lipophilicity and permeability |
| hERG Inhibition | Prediction dependent on specific derivative | Assessment of potential cardiotoxicity |
| Ames Mutagenicity | Prediction dependent on specific derivative | Early flag for potential carcinogenicity |
Note: These are general predictions for the imidazo[1,2-a]pyridine class of compounds and may not be representative of this compound.
Advanced Applications of Imidazo 1,2 a Pyridine 6 Sulfonyl Chloride in Organic Synthesis and Chemical Research
Imidazo[1,2-a]pyridine-6-sulfonyl chloride as a Core Synthon for Complex Molecule Synthesis
The imidazo[1,2-a]pyridine (B132010) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. nih.govbeilstein-journals.org The introduction of a sulfonyl chloride group at the 6-position of this scaffold significantly enhances its utility as a core synthon for the synthesis of complex and biologically relevant molecules.
The primary reactivity of this compound lies in its susceptibility to nucleophilic attack at the sulfonyl group. This reactivity allows for the facile formation of sulfonamides, sulfonic esters, and other sulfur-containing derivatives. The resulting sulfonamide linkage is a key structural motif in many pharmaceuticals due to its favorable physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability.
A notable application of this synthon is in the preparation of potent enzyme inhibitors. For instance, derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors for a variety of enzymes, including various kinases. nih.gov The synthesis of these inhibitors often involves the reaction of the sulfonyl chloride with a diverse range of primary and secondary amines, leading to the generation of a library of sulfonamide derivatives. The specific interactions of the imidazo[1,2-a]pyridine core and the appended functionalities with the enzyme's active site can then be systematically explored to optimize inhibitory activity.
The synthesis of a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors showcases the importance of functionalization at the 6-position for biological activity. nih.gov While this study focuses on an amide linkage, the synthetic principles are readily transferable to the use of a sulfonyl chloride for the preparation of analogous sulfonamides, which are often considered bioisosteres of amides.
Scaffold Diversity Generation via Parallel Synthesis and Combinatorial Chemistry
The generation of chemical libraries with high scaffold diversity is a cornerstone of modern drug discovery. nih.gov this compound is an ideal starting material for such endeavors due to its ability to react with a vast array of nucleophiles in a reliable and predictable manner. This reactivity is particularly well-suited for parallel synthesis and combinatorial chemistry approaches, allowing for the rapid generation of large numbers of distinct compounds.
In a typical parallel synthesis workflow, this compound can be reacted with a library of commercially available or custom-synthesized amines in a multi-well plate format. The use of automated liquid handling systems can further streamline this process, enabling the efficient production of hundreds or even thousands of unique sulfonamide derivatives.
The following table illustrates a representative set of amines that can be used to generate a diverse library of imidazo[1,2-a]pyridine-6-sulfonamides:
| Amine Component | Resulting Sulfonamide Moiety | Potential for Further Functionalization |
| Aniline | N-phenylsulfonamide | Yes (on the phenyl ring) |
| Benzylamine | N-benzylsulfonamide | Yes (on the phenyl ring) |
| Piperidine | Piperidine-1-sulfonamide | No |
| Morpholine | Morpholine-4-sulfonamide | No |
| Glycine methyl ester | N-(methoxycarbonylmethyl)sulfonamide | Yes (ester hydrolysis, amide formation) |
Solid-phase organic synthesis (SPOS) offers another powerful technique for generating libraries of imidazo[1,2-a]pyridine derivatives. While direct attachment of the sulfonyl chloride to a solid support can be challenging, a "catch-and-release" strategy can be employed. In this approach, a resin-bound amine is reacted with this compound, and the resulting sulfonamide is then cleaved from the support to yield the final product. An efficient solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides has been reported, demonstrating the feasibility of applying similar combinatorial techniques to other positions of the scaffold. mdpi.com
Applications in Catalyst Development and Ligand Design
This compound can be utilized to synthesize ligands with tailored properties. By reacting the sulfonyl chloride with amines containing additional donor atoms (e.g., pyridyl, phosphino, or thioether groups), multidentate ligands can be readily prepared. These ligands can then be complexed with various transition metals to generate catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
For instance, a ligand could be synthesized by reacting this compound with 2-aminomethylpyridine. The resulting sulfonamide would contain both the imidazo[1,2-a]pyridine nitrogen atoms and the pyridine (B92270) nitrogen as potential coordination sites. The steric and electronic properties of this ligand could be further tuned by introducing substituents on either the imidazo[1,2-a]pyridine ring or the appended pyridine ring.
The development of copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines highlights the compatibility of this scaffold with transition metal catalysis. organic-chemistry.orgbio-conferences.org This suggests that ligands derived from this scaffold would be stable under catalytically relevant conditions.
Role As a Synthetic Building Block in Interdisciplinary Chemical Research Fields
Heterocyclic Chemistry and Nitrogen-Rich Compound Synthesis
The reactive nature of the sulfonyl chloride group makes it an important tool for the elaboration of the imidazo[1,2-a]pyridine (B132010) core into more complex, nitrogen-rich molecular architectures.
The strategic functionalization of the imidazo[1,2-a]pyridine ring is essential for the synthesis of novel polycyclic systems. While direct C-H functionalization has become a powerful tool, the use of pre-functionalized building blocks like imidazo[1,2-a]pyridine-6-sulfonyl chloride offers a reliable and regioselective method for further chemical elaboration. rsc.orgresearchgate.net The sulfonyl chloride can be converted into various groups that can participate in intramolecular cyclization reactions, leading to the formation of more complex fused heterocyclic systems. This approach is critical for exploring new chemical space and generating novel scaffolds of potential interest in drug discovery and materials science. The ability to selectively modify the 6-position is complementary to the more commonly explored C-3 position, providing a more comprehensive approach to scaffold diversification. mdpi.com
The imidazo[1,2-a]pyridine framework is a well-established privileged structure, known to interact with a variety of biological targets. nih.govresearchgate.net Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netnih.gov The primary role of this compound is to facilitate the synthesis of novel derivatives built upon this core. By reacting the sulfonyl chloride with a diverse range of amines, chemists can readily generate large libraries of sulfonamides. This derivatization is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a specific biological target. The C-6 position has been identified as a key site for substitution to modulate biological activity, making this building block particularly valuable. nih.govnih.gov
Table 1: Synthetic Applications of C-6 Substituted Imidazo[1,2-a]pyridines
| Starting Material/Intermediate | Reaction Type | Product Class | Significance |
| 6-Iodoimidazo[1,2-a]pyridine | Suzuki Coupling | 6-Aryl-imidazo[1,2-a]pyridines | Construction of biaryl systems for kinase inhibitors. researchgate.net |
| 6-Iodoimidazo[1,2-a]pyridine | Heck Reaction | 6-Alkenyl-imidazo[1,2-a]pyridines | Introduction of alkyl chains for biological probes. frontiersin.org |
| 6-Chloroimidazo[1,2-a]pyrazine | Negishi Coupling | 6-Substituted Imidazo[1,2-a]pyrazines | Functionalization of related privileged scaffolds. nih.gov |
| This compound | Nucleophilic Substitution | Imidazo[1,2-a]pyridine-6-sulfonamides | Access to a classic pharmacophore for medicinal chemistry. acs.org |
Contributions to Materials Science Research
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an attractive candidate for applications in materials science. The ability to functionalize this core at the C-6 position using the sulfonyl chloride building block is crucial for developing novel materials with tailored optical and electronic properties.
Imidazo[1,2-a]pyridine and its derivatives are known for their fluorescent properties, often exhibiting high quantum yields and good stability. researchgate.net These characteristics make them excellent platforms for the design of fluorescent probes and luminescent materials. nih.govmdpi.com The introduction of an electron-withdrawing sulfonyl group or its sulfonamide derivatives at the C-6 position can significantly influence the electronic structure of the molecule. This modification allows for the tuning of the emission wavelength, quantum yield, and Stokes shift. nih.gov For example, researchers have developed fused imidazopyridine-based fluorescent sensors for the detection of metal ions like Fe³⁺ and Hg²⁺. rsc.orgrsc.org The design of such probes often relies on the precise placement of functional groups that can interact with the analyte, a task facilitated by reactive intermediates like this compound. Furthermore, imidazo[1,2-a]pyridine derivatives have been investigated for their two-photon absorption capabilities, a property that is highly dependent on the electronic nature of the substituents. researchgate.net
In the field of optoelectronics, imidazo[1,2-a]pyridine derivatives have emerged as promising materials for OLEDs. researchgate.net The scaffold can function as an electron acceptor in bipolar host materials or as a core for fluorescent emitters, particularly for deep-blue emission. nih.govresearchgate.net The performance of an OLED device is highly dependent on the electronic properties and thermal stability of its organic components. This compound can be used to synthesize novel materials where the sulfonyl or sulfonamide group helps to modulate the frontier molecular orbital (HOMO/LUMO) energy levels. This tuning is critical for achieving efficient charge injection, transport, and recombination within the device. Researchers have successfully developed high-performance, deep-blue OLEDs using imidazo[1,2-a]pyridine-based emitters, demonstrating high external quantum efficiencies (EQEs) and negligible efficiency roll-off at high brightness. nih.govresearchgate.net More recently, luminogens based on this scaffold have been designed for non-doped cyan and red OLEDs, achieving impressive EQEs and high luminance. rsc.org
Table 2: Photophysical and Device Performance of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Application | Key Finding |
| Bipolar fluorescent emitters (IP-PPI, IP-DPPI) | Deep-Blue OLEDs | Achieved high EQEs (up to 6.13%) with CIEy ≤ 0.08 at a brightness of 10,000 cd/m². nih.gov |
| V-shaped bis-Imidazo[1,2-a]pyridines | Fluorophores | Emission tunable from near-UV to deep-blue (CIEy ≤ 0.07) with quantum yields of 0.17–0.51. nih.gov |
| TADF AIEgens (GBY-17, GBY-18) | Non-doped OLEDs | Cyan OLED showed an EQE of 15.6%; Red OLED showed an EQE of 10.9%. rsc.org |
| Fused imidazopyridine sensor | Fluorescent Probe | Highly sensitive and selective detection of Fe³⁺ ('turn-on') and Hg²⁺ ('turn-off'). rsc.org |
Research Applications in Chemical Biology and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a remarkable range of biological activities. nih.govnih.gov this compound is a key building block for accessing novel compounds in this domain, particularly through the synthesis of sulfonamides, a well-known and important pharmacophore.
The introduction of substituents at the C-6 position has been shown to be a viable strategy for discovering potent therapeutic agents. nih.gov For instance, a series of 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against colon cancer cell lines. nih.gov The sulfonyl chloride allows for the facile synthesis of sulfonamide derivatives, which are present in a wide array of approved drugs. A notable example is the synthesis of novel imidazo[1,2-a]pyridine mesoionic compounds incorporating a sulfonamide moiety, which were identified as potent antiviral agents against potato virus Y (PVY). acs.org
Furthermore, derivatives of this scaffold have been extensively investigated as antituberculosis agents, with some compounds showing significant activity against multidrug-resistant strains. rsc.orgrsc.org The development of these agents often involves extensive structure-activity relationship (SAR) studies, where modifications at various positions of the ring, including C-6, are explored to optimize potency and pharmacokinetic properties. Other research has uncovered imidazo[1,2-a]pyridine derivatives with antiproliferative activity against melanoma, antiviral activity against human cytomegalovirus, and potential as inhibitors of various protein kinases. nih.govnih.gov The ability to use this compound to readily create diverse sulfonamide libraries is therefore a powerful tool for lead generation and optimization in these therapeutic areas.
Design and Synthesis of Chemical Probes for Biological Systems
The inherent photophysical properties of the imidazo[1,2-a]pyridine scaffold make it an attractive core for the development of fluorescent chemical probes. researchgate.net While research may not always originate specifically from the -6-sulfonyl chloride variant, the derivatization of the core scaffold highlights its potential in creating tools for biological imaging and detection.
Researchers have successfully designed and synthesized novel fluorescent sensors based on the fused imidazo[1,2-a]pyridine framework. These probes demonstrate high sensitivity and selectivity for detecting biologically and environmentally important metal ions. For instance, one probe was developed for the selective fluorescent sensing of Fe³⁺ through a "turn-on" mechanism and Hg²⁺ via a "turn-off" signal in aqueous solutions and within HeLa cells. rsc.org Another study reported an imidazo[1,2-a]pyridine-functionalized xanthene dye that acts as a fluorescent probe for the naked-eye detection of Hg²⁺, which was also successfully applied to imaging in living cells and on paper-based test strips. rsc.org
Beyond metal ions, the scaffold has been employed to create probes for detecting nerve agent simulants. Fused heterocyclic imidazo[1,2-a]pyridine-based probes have shown high sensitivity and selectivity for detecting micromolar concentrations of sarin (B92409) (DCP) and tabun (B1200054) (DCNP) simulants within seconds. nih.gov These examples underscore the versatility of the imidazo[1,2-a]pyridine core structure as a platform for designing sophisticated chemical probes to study and detect critical analytes in biological systems.
Exploration of Imidazo[1,2-a]pyridine Derivatives as Modulators of Biological Pathways
The imidazo[1,2-a]pyridine scaffold, particularly when functionalized at the 6-position, serves as a foundational structure for a multitude of derivatives designed to modulate key biological pathways implicated in various diseases.
Kinase Modulation The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases a major target for therapeutic development. ed.ac.uk Derivatives of imidazo[1,2-a]pyridine have been extensively investigated as kinase inhibitors.
PI3K Inhibitors : The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in tumors. mdpi.com A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potent PI3Kα inhibitors. mdpi.comnih.gov One of the most potent compounds, 13k , demonstrated an IC₅₀ value of 1.94 nM against PI3Kα and induced cell cycle arrest and apoptosis in cancer cell lines. mdpi.comnih.gov
RAF Inhibitors : Activating mutations in the B-RAF kinase are common in melanoma. nih.gov A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed as potent inhibitors of the B-RAFV600E mutant, demonstrating the direct utility of functionalizing the 6-position of the scaffold for this target. nih.govdaneshyari.com
Other Kinase Targets : The scaffold has proven adaptable for targeting other kinases as well. Novel inhibitors based on the 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine structure were developed against insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.govdrugbank.com Additionally, a new class of selective c-Met inhibitors was discovered featuring a 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine scaffold, with the most potent compound inhibiting c-Met kinase with an IC₅₀ of 12.8 nmol/L. epa.gov
| Compound Class | Target Kinase | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (cpd 13k) | PI3Kα | 1.94 nM | mdpi.comnih.gov |
| Imidazo[1,2-a]pyridin-6-yl-benzamide | B-RAFV600E | Potent Inhibition (Specific IC₅₀ not detailed in abstract) | nih.govdaneshyari.com |
| 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine (cpd 31) | c-Met | 12.8 nM | epa.gov |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridine | IGF-1R | Potent and Selective (Specific IC₅₀ not detailed in abstract) | nih.govdrugbank.com |
Enzyme Modulation (COX-2) Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). rjpbr.commdpi.com The imidazo[1,2-a]pyridine nucleus has been successfully used to develop potent and selective COX-2 inhibitors. Molecular modeling studies have revealed that a methylsulfonyl pharmacophore is a key feature for high selectivity, as it inserts into a secondary pocket of the COX-2 active site. rjpbr.comresearchgate.net
Several series of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives bearing a methylsulfonyl group on the phenyl ring have been synthesized and evaluated. researchgate.netnih.gov One of the most potent and selective compounds identified was 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) , which exhibited a COX-2 IC₅₀ value of 0.07 µM and a selectivity index of 508.6. nih.gov Other derivatives also showed high potency, with IC₅₀ values as low as 0.05 µM. rjpbr.com
| Compound | Target Enzyme | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
|---|---|---|---|---|
| Derivative 5e | COX-2 | 0.05 | Not Specified | rjpbr.com |
| Derivative 5f | COX-2 | 0.05 | Not Specified | rjpbr.com |
| Derivative 5j | COX-2 | 0.05 | Not Specified | rjpbr.com |
| Derivative 5i | COX-2 | Not Specified | 897.19 | rjpbr.com |
| Compound 5n | COX-2 | 0.07 | 508.6 | nih.gov |
| Compound 6f | COX-2 | 0.07 | 217.1 | researchgate.netnih.gov |
Protein-Protein Interaction Modulation (hACE2/Spike Protein) Preventing the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor is a key strategy for developing antiviral agents. nih.govmdpi.commiami.edu Research into related heterocyclic systems has shown promise in this area. A study on imidazo[1,2-a]pyrimidine (B1208166) derivatives (a scaffold closely related to imidazo[1,2-a]pyridine) identified compounds with the potential to act as dual inhibitors of hACE2 and the spike protein. nih.gov Molecular modeling showed that the top-scoring compound had a remarkable binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein, suggesting these heterocyclic scaffolds could serve as a basis for developing effective SARS-CoV-2 entry inhibitors. nih.gov
Development of Target-Based Chemical Inhibitors
The development of modern therapeutics relies on the rational design of molecules that can selectively interact with a specific biological target. This compound is an ideal starting material for such target-based approaches. The imidazo[1,2-a]pyridine core acts as a proven pharmacophore, while the sulfonyl chloride group is a versatile reactive site for creating extensive libraries of sulfonamide derivatives. mdpi.com
This strategy allows medicinal chemists to systematically alter the properties of the molecule to optimize its binding affinity and selectivity for a given target. The development of RAF kinase inhibitors is a prime example, where a series of imidazo[1,2-a]pyridin-6-yl-benzamide analogs were synthesized to explore the structure-activity relationship (SAR) and improve selectivity against other kinases like P38 and VEGFR2. nih.govdaneshyari.com
Similarly, in the pursuit of COX-2 inhibitors, the inclusion of a sulfonyl-containing moiety was a deliberate design choice based on the structure of the enzyme's active site. rjpbr.comresearchgate.net The methylsulfonyl group was found to form critical hydrogen bonds with Arg-513 and His-90 residues within a secondary pocket of the COX-2 enzyme, an interaction that is key to the high selectivity of these compounds over the COX-1 isoform. rjpbr.com This structure-based design approach, enabled by versatile building blocks, is fundamental to creating potent and selective target-based inhibitors. researchgate.netnih.gov The development of potent PI3Kα inhibitors also capitalized on the strategic placement of the imidazo[1,2-a]pyridine moiety at the 6-position of a quinazoline (B50416) core, leading to compounds with nanomolar efficacy. mdpi.comnih.gov
Future Research Directions and Emerging Opportunities
Sustainable and Eco-Friendly Synthetic Innovations for Imidazo[1,2-a]pyridine-6-sulfonyl chloride
The development of sustainable and eco-friendly synthetic routes for this compound is a key area of future research. Current trends in organic synthesis emphasize the reduction of hazardous waste and energy consumption. eurekaselect.com Innovations are anticipated to move away from traditional methods that may involve harsh reagents or produce significant by-products.
Future methodologies will likely incorporate principles of green chemistry, such as:
Catalyst-Free and Solvent-Free Reactions: Inspired by methods developed for the broader imidazo[1,2-a]pyridine (B132010) class, research may focus on solid-state reactions or reactions that proceed without a catalyst or solvent, thereby minimizing waste. researchgate.net
Use of Green Solvents: The exploration of biodegradable and non-toxic solvents, such as deep eutectic solvents, could offer greener alternatives to conventional organic solvents. researchgate.net
Energy-Efficient Synthesis: Techniques like microwave-assisted or ultrasound-assisted synthesis, which can reduce reaction times and energy input, are promising avenues for the efficient production of the imidazo[1,2-a]pyridine core structure. researchgate.netbhu.ac.in
Electrochemical Methods: Electrochemically initiated reactions, which use electricity to drive chemical transformations, offer a clean and efficient alternative to traditional oxidants for the synthesis of the imidazo[1,2-a]pyridine scaffold. rsc.org
Discovery of Unprecedented Reactivity and Novel Transformations
This compound serves as a versatile intermediate for a wide range of chemical transformations. The sulfonyl chloride group is a powerful functional group known for its diverse reactivity, acting as a source for sulfenes, sulfonyl, and sulfenyl groups, among others. magtech.com.cn Future research will likely uncover new reactions and expand the synthetic utility of this compound.
Key areas for exploration include:
Novel Coupling Reactions: Developing new cross-coupling strategies, potentially involving transition metal catalysis, to form novel carbon-carbon and carbon-heteroatom bonds at the 6-position of the imidazo[1,2-a]pyridine ring. osi.lvrsc.org
Photocatalysis: Utilizing visible light-induced reactions to achieve novel functionalizations of the imidazo[1,2-a]pyridine core, such as C-H functionalization at various positions, offering new pathways for derivatization. rsc.orgnih.govmdpi.com
Multi-component Reactions: Designing one-pot, multi-component reactions that use this compound or its precursors to rapidly build molecular complexity and generate diverse libraries of compounds. nih.gov
Covalent Inhibitor Scaffolding: Exploring the use of the imidazo[1,2-a]pyridine scaffold, functionalized with reactive groups derived from the sulfonyl chloride, for the development of targeted covalent inhibitors in medicinal chemistry. rsc.org
The discovery of such transformations will enable the synthesis of previously inaccessible molecules with unique structures and properties. nih.govrsc.org
Rational Design of this compound Derivatives with Tunable Properties
Future design strategies are expected to focus on:
Tuning Photophysical Properties: Systematically modifying the structure to control fluorescence emission, quantum yields, and Stokes shifts. tandfonline.comresearchgate.netijrpr.com This could lead to the development of advanced fluorescent probes, sensors, and materials for optoelectronic devices like OLEDs. figshare.comijrpr.com
Modulating Biological Activity: Designing derivatives with specific therapeutic applications by targeting biological macromolecules. nih.govrsc.org This involves creating libraries of compounds, such as diarylamides and diarylureas, and evaluating their efficacy against various diseases, including cancer. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Establishing clear relationships between the chemical structure of the derivatives and their functional properties. tandfonline.com This knowledge is crucial for optimizing lead compounds in drug discovery and materials science. researchgate.net
The ability to fine-tune properties through targeted chemical modifications will be essential for creating next-generation materials and therapeutic agents. tandfonline.comfigshare.com
| Design Strategy | Target Property | Potential Application |
| Introduction of electron-donating/withdrawing groups | Photophysical properties (fluorescence, emission wavelength) | Fluorescent probes, Chemosensors, Optoelectronics figshare.comijrpr.com |
| Synthesis of amide/urea derivatives | Biological activity (e.g., antiproliferative) | Anticancer agents, Kinase inhibitors nih.govnih.govrsc.org |
| Scaffold hopping and functionalization | Covalent binding affinity | Targeted covalent inhibitors for therapy rsc.org |
| Systematic structural modification | Structure-Activity Relationship (SAR) | Optimization of lead compounds in drug discovery tandfonline.comresearchgate.net |
Advanced Mechanistic Elucidation through State-of-the-Art Analytical Techniques
A deeper understanding of the reaction mechanisms involving this compound is critical for optimizing existing synthetic methods and discovering new transformations. rsc.org While the general reactivity of sulfonyl chlorides has been studied, the specific behavior of this heterocyclic derivative warrants further investigation. osti.govnih.gov
Future mechanistic studies will likely employ a combination of experimental and computational methods:
Kinetic Studies: Performing detailed kinetic analyses to determine reaction rates, orders, and activation parameters, which can provide insight into the transition states of reactions like hydrolysis or nucleophilic substitution. rsc.orgosti.gov
Spectroscopic Analysis: Using advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) to identify and characterize reactive intermediates, such as sulfenes or transient β-sultones, which may form during reactions. researchgate.netresearchgate.net
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate energy barriers, and understand the electronic structure of intermediates and transition states. tandfonline.comfigshare.com
Isotope Labeling Studies: Using isotopic labeling to trace the path of atoms throughout a reaction, which can definitively distinguish between different possible mechanisms, such as concerted versus stepwise pathways. nih.gov
These advanced analytical techniques will provide a detailed picture of how these molecules react, paving the way for more controlled and efficient chemical syntheses. researchgate.netnih.gov
Expanding the Scope of Applications in Emerging Scientific Disciplines
The unique structural and functional properties of the imidazo[1,2-a]pyridine scaffold suggest that derivatives of this compound could find applications in a variety of emerging scientific fields. e3s-conferences.orgmagtech.com.cn This versatile heterocyclic system is already recognized for its broad utility in medicinal chemistry and materials science. nih.govchemrxiv.org
Emerging opportunities for application include:
Medicinal Chemistry: The imidazo[1,2-a]pyridine core is a "privileged scaffold" found in numerous approved drugs and clinical candidates. nih.govrsc.org Derivatives can be developed as novel anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.comresearchgate.netwaocp.org
Materials Science: The fluorescent properties of many imidazo[1,2-a]pyridine derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes for biological imaging. nih.govijrpr.com
Agrochemicals: The biological activity of this scaffold extends to potential uses as herbicides and fungicides, addressing needs in the agricultural sector. magtech.com.cn
Coordination Chemistry: Imidazopyridines can act as versatile ligands for metal ions, opening up possibilities in catalysis and the development of novel inorganic materials. nih.gov
The continued exploration of this compound and its derivatives is expected to lead to significant discoveries and innovations across multiple scientific disciplines. chemrxiv.org
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-a]pyridine-6-sulfonyl chloride, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via halogenation or sulfonation of the imidazo[1,2-a]pyridine core. For sulfonyl chloride formation, chlorosulfonic acid or thionyl chloride are used under controlled temperatures (0–5°C) to avoid side reactions. Key parameters include solvent choice (e.g., dichloromethane for inertness) and stoichiometric ratios (e.g., 1:1.2 substrate-to-chlorosulfonic acid). Purity is monitored via HPLC, with yields averaging 60–75% under optimized conditions .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 3–10) at 25°C and 40°C, followed by LC-MS analysis at timed intervals. Hydrolysis rates increase above pH 7, with decomposition products (e.g., sulfonic acid derivatives) identified via mass spectrometry. For long-term storage, anhydrous conditions at –20°C are recommended .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (imidazole protons) and δ 150–160 ppm (sulfonyl carbons).
- IR Spectroscopy : Stretching vibrations at 1170 cm⁻¹ (S=O) and 760 cm⁻¹ (C-Cl).
- High-resolution mass spectrometry (HRMS) : Exact mass matching within 2 ppm error .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?
A factorial design (e.g., 2³) evaluates variables like temperature, reaction time, and reagent equivalents. Response surface methodology (RSM) identifies optimal conditions (e.g., 2.5 hr at 5°C with 1.5 eq chlorosulfonic acid), reducing trials by 40% while maximizing yield (82%) and purity (>95%) .
Q. What computational strategies predict regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?
Density functional theory (DFT) calculates electron density maps to identify reactive sites. For example, sulfonation at position 6 is favored due to lower activation energy (ΔG‡ = 28.5 kcal/mol) compared to position 2 (ΔG‡ = 34.2 kcal/mol). Molecular dynamics simulations further validate solvent effects on reaction pathways .
Q. How do researchers resolve contradictions between computational predictions and experimental reactivity data?
Discrepancies (e.g., unexpected byproducts) are addressed via:
- Mechanistic studies : Trapping intermediates (e.g., sulfonic anhydrides) using in situ IR.
- Multivariate analysis : Correlating steric/electronic parameters (Hammett σ, Taft Es) with reaction outcomes. Case study: A computed preference for sulfonation at position 6 was overturned experimentally in polar aprotic solvents due to solvation effects, requiring revised DFT models .
Q. What methodologies assess the biological activity of derivatives synthesized from this compound?
- Cytotoxicity assays : IC50 values against cancer cell lines (e.g., MCF-7, A375) using MTT assays. For example, 6-sulfonamide derivatives show IC50 = 10–15 µM, compared to 4.72 µM for doxorubicin controls .
- Kinase inhibition screening : Competitive binding assays with ATP analogs (e.g., ADP-Glo™) identify targets like JAK2 (Ki = 0.55 µM) .
Q. How are side reactions (e.g., dimerization) mitigated during large-scale synthesis?
Strategies include:
- Low-concentration protocols : Dilute reaction mixtures (0.1 M) reduce intermolecular collisions.
- Additives : Triethylamine (1 eq) scavenges HCl, preventing acid-catalyzed dimerization.
- Flow chemistry : Continuous processing minimizes residence time at reactive stages, achieving >90% purity at 100 g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
